[1-(Benzylsulfonyl)piperidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone
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Overview
Description
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a chlorophenyl group, a phenylmethanesulfonyl group, and a piperidine carbonyl group attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethanesulfonyl Group: The phenylmethanesulfonyl group is introduced via a sulfonylation reaction using phenylmethanesulfonyl chloride and a base such as triethylamine.
Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a nucleophilic substitution reaction using 3-chlorophenylamine.
Formation of the Piperazine Ring: The final step involves the formation of the piperazine ring through a cyclization reaction involving the piperidine intermediate and an appropriate reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERIDINE: Similar structure but with a piperidine ring instead of a piperazine ring.
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PYRROLIDINE: Similar structure but with a pyrrolidine ring instead of a piperazine ring.
Uniqueness
1-(3-CHLOROPHENYL)-4-(1-PHENYLMETHANESULFONYLPIPERIDINE-4-CARBONYL)PIPERAZINE is unique due to the presence of both a piperazine ring and a phenylmethanesulfonyl group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C23H28ClN3O3S |
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Molecular Weight |
462.0 g/mol |
IUPAC Name |
(1-benzylsulfonylpiperidin-4-yl)-[4-(3-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C23H28ClN3O3S/c24-21-7-4-8-22(17-21)25-13-15-26(16-14-25)23(28)20-9-11-27(12-10-20)31(29,30)18-19-5-2-1-3-6-19/h1-8,17,20H,9-16,18H2 |
InChI Key |
SULWGAWMBLUINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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